molecular formula C13H17NO B13314017 (1-Benzofuran-2-ylmethyl)(butan-2-yl)amine

(1-Benzofuran-2-ylmethyl)(butan-2-yl)amine

Cat. No.: B13314017
M. Wt: 203.28 g/mol
InChI Key: NTCKZCGEOQVAIZ-UHFFFAOYSA-N
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Description

(1-Benzofuran-2-ylmethyl)(butan-2-yl)amine is an organic compound with the molecular formula C₁₃H₁₇NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzofuran ring attached to a butan-2-ylamine group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzofuran-2-ylmethyl)(butan-2-yl)amine typically involves the reaction of benzofuran derivatives with butan-2-ylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with a benzofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, acylating agents, solvents like dichloromethane or ethanol.

Major Products Formed:

  • Oxidized derivatives
  • Reduced amine derivatives
  • Substituted benzofuran derivatives

Scientific Research Applications

(1-Benzofuran-2-ylmethyl)(butan-2-yl)amine has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)(butan-2-yl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. These interactions can lead to various pharmacological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

    Benzofuran: A simpler structure with a benzofuran ring, known for its antimicrobial and anti-inflammatory properties.

    (1-Benzofuran-2-ylmethyl)amine: Lacks the butan-2-yl group, but shares similar biological activities.

    (1-Benzofuran-2-ylmethyl)(ethyl)amine: Similar structure with an ethyl group instead of butan-2-yl, exhibiting comparable pharmacological properties.

Uniqueness: (1-Benzofuran-2-ylmethyl)(butan-2-yl)amine stands out due to the presence of the butan-2-yl group, which may enhance its lipophilicity and ability to cross biological membranes. This unique structural feature can potentially improve its bioavailability and pharmacokinetic properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(1-benzofuran-2-ylmethyl)butan-2-amine

InChI

InChI=1S/C13H17NO/c1-3-10(2)14-9-12-8-11-6-4-5-7-13(11)15-12/h4-8,10,14H,3,9H2,1-2H3

InChI Key

NTCKZCGEOQVAIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC2=CC=CC=C2O1

Origin of Product

United States

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